N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
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Overview
Description
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline scaffolds. This reaction involves the condensation of an N-aralkylsulfonamide with s-trioxane, catalyzed by a Preyssler heteropolyacid supported on silica (PASiO2) to yield the desired product with excellent yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Reduction: It can be reduced to form decahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and selenium dioxide as a catalyst. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anti-cancer applications, the compound may inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide can be compared with other tetrahydroisoquinoline derivatives, such as:
- N-sulfonyl-1,2,3,4-tetrahydroisoquinolines
- N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines
- N-sulfonyl-1,2,3,4,5,6-hexahydrobenzazocine
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its cyclopropanecarboxamide moiety, which imparts distinct chemical and biological properties .
Biological Activity
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is a synthetic compound derived from tetrahydroisoquinoline, a class known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and other pharmacological areas.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N2O3S. The presence of the tosyl group enhances the electrophilic character of the molecule, making it suitable for various chemical reactions.
Property | Value |
---|---|
Molecular Formula | C20H22N2O3S |
Molecular Weight | 378.46 g/mol |
Solubility | Soluble in organic solvents |
Purity | Typically >95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. Research indicates that it may inhibit certain enzymes and receptors involved in cell proliferation and survival, which can lead to anticancer effects. The exact molecular mechanisms are still under investigation but are believed to involve modulation of signaling pathways related to apoptosis and cell cycle regulation.
Anticancer Effects
A study conducted by Ratchanok Pingaew et al. evaluated various N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives for cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects against MOLT-3 (human T-cell leukemia) and A-549 (human lung carcinoma) cell lines. The compound's structure was found to influence its potency, with some analogs showing IC50 values as low as 1.23 µM against MOLT-3 cells .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications at the C-1 position of the tetrahydroisoquinoline system significantly affected cytotoxicity. For instance, the introduction of hydroxyl or methoxy groups was associated with increased activity against specific cancer cell lines. This highlights the importance of structural features in determining biological efficacy .
Case Studies
-
Case Study 1: Cytotoxicity Evaluation
- Objective : To assess the cytotoxic effects of this compound on various cancer cell lines.
- Methodology : MOLT-3 and A-549 cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 5 µM, with an IC50 value determined at 1.23 µM for MOLT-3 cells.
- : The compound exhibits potent anticancer activity, warranting further investigation into its mechanism and potential therapeutic applications.
-
Case Study 2: Enzyme Inhibition
- Objective : To explore the inhibitory effects on enzymes involved in tumor growth.
- Methodology : Enzyme assays were conducted to measure the inhibition rates.
- Results : The compound demonstrated a notable inhibitory effect on specific kinases associated with cancer progression.
- : This suggests that this compound may serve as a lead compound for developing new anticancer therapies.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-2-8-19(9-3-14)26(24,25)22-11-10-15-6-7-18(12-17(15)13-22)21-20(23)16-4-5-16/h2-3,6-9,12,16H,4-5,10-11,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRHHNJOOGPXQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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